![molecular formula C17H16N4O2S2 B2597897 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 433701-48-5](/img/structure/B2597897.png)
2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound with the molecular weight of 250.28 . It is stored in a dark place, sealed in dry, at 2-8°C . The compound appears as a colorless to yellow to brown solid or liquid .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The most common synthetic methods of similar compounds involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Physical And Chemical Properties Analysis
The compound is stored in a dark place, sealed in dry, at 2-8°C . It appears as a colorless to yellow to brown solid or liquid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : The compound has been synthesized using a range of techniques, including intramolecular Thorpe-Ziegler cyclization and Michael reactions. These methods have been instrumental in exploring the chemistry of related thienopyridine and thienopyrimidine derivatives (A. Abdel-rahman et al., 2000); (V. D. Dyachenko et al., 2004).
Synthesis of Derivatives : Research has also focused on creating novel derivatives of cyclopentanopyrido[3',2':4,5]thieno[3,2-d]pyrimidine, exploring their chemical properties and potential applications (V. V. Dabaeva et al., 2020).
Biological Activities
Antimicrobial Properties : Some derivatives of this compound have been studied for their antimicrobial activity. This includes the synthesis and evaluation of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and their effectiveness against various bacterial and fungal strains (N. G. Haswani & S. Bari, 2011).
Antitumor Activity : The compound's derivatives have shown promise in antitumor applications. Studies have synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, indicating their potential as cancer treatment agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Chemical Structure Studies
- Structural Analysis : Research has been conducted to understand the molecular structure of these compounds better. Studies like the synthesis and characterization of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold have contributed significantly to this understanding (Y. Mabkhot et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-13(19-8-10-4-1-2-7-18-10)9-24-17-20-15(23)14-11-5-3-6-12(11)25-16(14)21-17/h1-2,4,7H,3,5-6,8-9H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLTWQOECFBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

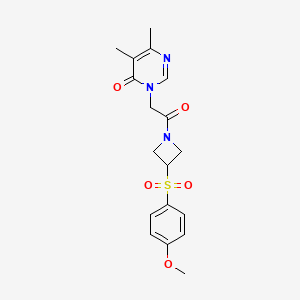
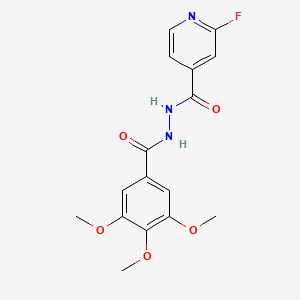

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
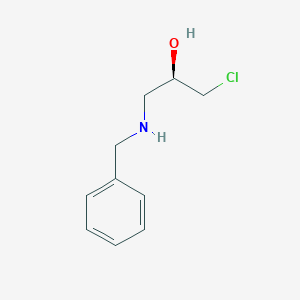
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2597826.png)
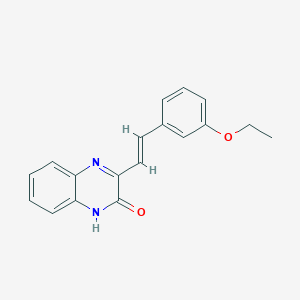
![4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2597832.png)
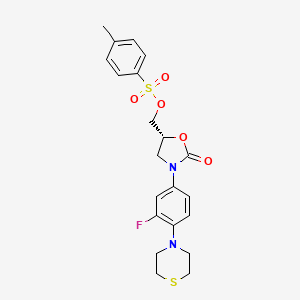
![2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2597837.png)